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Executive Summary
Phenpromethamine, also known as N,β-dimethylphenethylamine, is a sympathomimetic agent

first synthesized in the 1940s and previously marketed as a nasal decongestant under the

brand name Vonedrine.[1] Despite its historical medicinal use, it has been withdrawn from the

market and is now classified as a banned substance by the World Anti-Doping Agency (WADA).

[1] Recently, Phenpromethamine has re-emerged as an undeclared ingredient in some dietary

and sports supplements, raising significant health concerns due to the lack of comprehensive

toxicological data for oral administration.[1][2]

This technical guide provides a thorough review of the available toxicological data on

Phenpromethamine. It is critical to note upfront that there is a significant scarcity of publicly

available, in-depth toxicological studies specifically focused on Phenpromethamine. Much of

the understanding of its potential toxicity is inferred from its mechanism of action as a

norepinephrine-dopamine releasing agent and its structural similarity to other phenethylamine

compounds, such as methamphetamine. This document aims to consolidate the existing

information, highlight the knowledge gaps, and provide standardized experimental protocols for

future toxicological assessments.
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Physicochemical Properties and Pharmacokinetics
Phenpromethamine is a substituted phenethylamine with the chemical formula C₁₀H₁₅N.[1] As

a sympathomimetic amine, it is expected to be readily absorbed following oral administration,

with its stimulant effects manifesting relatively quickly. The primary mechanism of action is the

release of the neurotransmitters norepinephrine and dopamine from presynaptic neurons.[1] It

acts as a norepinephrine-dopamine releasing agent (NDRA), with reported EC₅₀ values of 154

nM for norepinephrine and 574 nM for dopamine in rat brain synaptosomes.[1] Information

regarding its metabolic pathways and excretion in humans is not well-documented in publicly

available literature.

Toxicological Data
The available quantitative toxicological data for Phenpromethamine is extremely limited. The

following table summarizes the known information.

Toxicity

Endpoint
Species

Route of

Administratio

n

Value Remarks Source

Acute Oral

Toxicity

(LD₅₀)

Rat Oral

>500 mg/kg

to <2,000

mg/kg

This value is

for a

formulated

mixture

containing

Dimethenami

d-P and

Atrazine, not

pure

Phenprometh

amine.

[3]

Note: The provided LD₅₀ value is from a safety data sheet for a pesticide formulation and

should be interpreted with extreme caution as it does not reflect the toxicity of pure

Phenpromethamine.
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A study analyzing dietary supplements found Phenpromethamine in quantities ranging from

1.3 mg to 20 mg per recommended serving size.[4][5] However, the safety of these oral doses

has not been established.[2]

Inferred Toxicological Profile
Given the lack of specific data, the toxicological profile of Phenpromethamine is largely

inferred from its pharmacological class and structurally related compounds.

Acute Toxicity
As a norepinephrine-dopamine releasing agent, acute oral exposure to high doses of

Phenpromethamine is expected to produce a sympathomimetic toxidrome. Potential effects

include:

Cardiovascular: Tachycardia, hypertension, palpitations, and in severe cases, cardiac

arrhythmias or myocardial infarction.[6]

Neurological: Agitation, tremors, anxiety, paranoia, hallucinations, and seizures.[6]

Gastrointestinal: Nausea, vomiting, and abdominal pain.

Chronic Toxicity
Long-term oral exposure to Phenpromethamine could lead to a range of adverse effects,

similar to those observed with chronic use of other stimulants. These may include:

Cardiovascular: Chronic hypertension, cardiomyopathy, and an increased risk of

cardiovascular events.

Neurological: Neurotoxicity, characterized by damage to dopaminergic and serotonergic

neurons, potentially leading to cognitive deficits, mood disorders, and an increased risk of

neurodegenerative diseases.[6] Chronic use could also lead to dependence and addiction.

Psychiatric: Psychosis, anxiety disorders, and severe depression upon withdrawal.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity
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There are no available studies on the genotoxicity, carcinogenicity, or reproductive toxicity of

Phenpromethamine.

Signaling Pathways in Phenpromethamine-Mediated
Neurotransmission
The primary mechanism of action of Phenpromethamine involves the release of

norepinephrine (NE) and dopamine (DA) from presynaptic nerve terminals. This is achieved

through its interaction with the vesicular monoamine transporter 2 (VMAT2) and the

norepinephrine transporter (NET) and dopamine transporter (DAT).
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Caption: Proposed signaling pathway for Phenpromethamine. (Within 100 characters)

Standardized Experimental Protocols for
Toxicological Assessment
Due to the absence of specific experimental data for Phenpromethamine, this section outlines

standardized protocols that could be employed for its toxicological evaluation, based on

established guidelines.

Acute Oral Toxicity (LD₅₀) Study
Guideline: OECD Test Guideline 423 (Acute Toxic Class Method).

Species: Rat (e.g., Sprague-Dawley), single sex (typically female).
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Administration: Single oral gavage.

Dosage Levels: Stepwise procedure with doses of 5, 50, 300, and 2000 mg/kg body weight.

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

Endpoint: The LD₅₀ is estimated based on the observed mortality at different dose levels. A

gross necropsy of all animals is performed at the end of the study.

Repeated Dose 28-Day Oral Toxicity Study
Guideline: OECD Test Guideline 407.

Species: Rat (e.g., Wistar), both sexes.

Administration: Daily oral gavage for 28 days.

Dosage Levels: At least three dose levels and a control group. Doses should be selected to

elicit a toxic effect at the highest dose and a no-observed-adverse-effect-level (NOAEL) at

the lowest dose.

Observations: Daily clinical observations, weekly body weight and food/water consumption

measurements.

Analysis: At termination, blood samples are collected for hematology and clinical chemistry. A

full necropsy is performed, and organs are weighed. Histopathological examination of major

organs is conducted.

Bacterial Reverse Mutation Test (Ames Test)
Guideline: OECD Test Guideline 471.

Test System: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,

TA1537) and Escherichia coli (e.g., WP2 uvrA).

Method: The test is conducted with and without an exogenous metabolic activation system

(S9 mix). Phenpromethamine is tested at a range of concentrations.
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Endpoint: An increase in the number of revertant colonies compared to the negative control

indicates a mutagenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test
Guideline: OECD Test Guideline 474.

Species: Mouse or rat.

Administration: Typically two administrations, 24 hours apart, via a relevant route (e.g., oral

gavage).

Dosage Levels: At least three dose levels and a control. The highest dose should induce

signs of toxicity.

Analysis: Bone marrow or peripheral blood is collected at appropriate times after the last

administration. Erythrocytes are analyzed for the presence of micronuclei.

Endpoint: A significant increase in the frequency of micronucleated polychromatic

erythrocytes in treated animals compared to controls indicates genotoxic potential.

Carcinogenicity Bioassay
Guideline: OECD Test Guideline 451.

Species: Two rodent species (e.g., rat and mouse).

Administration: Administered in the diet, drinking water, or by gavage for the majority of the

animal's lifespan (e.g., 24 months for rats).

Dosage Levels: At least three dose levels and a control group. The highest dose should be

the maximum tolerated dose (MTD).

Observations: Lifelong clinical observation and regular palpation for masses.

Endpoint: At termination, a full histopathological examination of all organs is performed to

identify neoplastic lesions.
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Reproductive and Developmental Toxicity Screening
Test

Guideline: OECD Test Guideline 421.

Species: Rat.

Administration: Daily administration to males for two weeks prior to mating, during mating,

and to females during mating, gestation, and lactation.

Dosage Levels: At least three dose levels and a control group.

Endpoints: Effects on male and female fertility, maternal and paternal toxicity, and

developmental toxicity in the offspring (e.g., viability, growth, and gross abnormalities) are

assessed.

Experimental Workflow for a Toxicity Study
The following diagram illustrates a generic workflow for conducting a toxicological study.
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Caption: Generic workflow for a toxicological study. (Within 100 characters)
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Conclusion and Future Directions
The toxicological profile of Phenpromethamine is largely uncharacterized, representing a

significant data gap with potential public health implications, especially considering its detection

in dietary supplements. The information presented in this guide, while highlighting this scarcity

of data, provides a framework for understanding its potential toxicities based on its mechanism

of action. There is a critical need for comprehensive toxicological studies to be conducted on

Phenpromethamine to accurately assess its risk to human health. The standardized protocols

outlined herein offer a roadmap for researchers to systematically evaluate its acute and chronic

toxicity, as well as its genotoxic, carcinogenic, and reproductive hazards. Such data are

essential for regulatory agencies to make informed decisions regarding the control of this

substance and to protect consumers from potential harm.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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